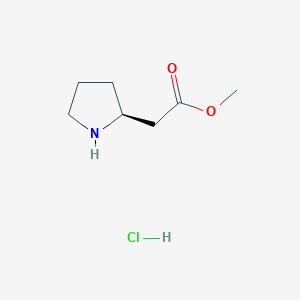

(S)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride

Description

The exact mass of the compound (S)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (S)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-[(2S)-pyrrolidin-2-yl]acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-10-7(9)5-6-3-2-4-8-6;/h6,8H,2-5H2,1H3;1H/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FECAUVOXGVMVNH-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@@H]1CCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50469103 | |

| Record name | (S)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

259868-83-2 | |

| Record name | (S)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-[(2S)-pyrrolidin-2-yl]acetate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride is a chiral organic compound of significant interest in the fields of medicinal chemistry and synthetic organic chemistry. As a derivative of the naturally occurring amino acid (S)-proline, it serves as a versatile and valuable building block for the synthesis of complex molecular architectures, particularly in the development of novel pharmaceuticals. The inherent stereochemistry at the C2 position of the pyrrolidine ring makes it an ideal starting material for creating enantiomerically pure target molecules, a critical requirement for modern drug design and development.

This guide provides a comprehensive overview of the core chemical properties, synthesis, analytical characterization, applications, and handling protocols for (S)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride. The insights herein are curated to empower researchers and drug development professionals to effectively utilize this synthon in their discovery and manufacturing workflows.

Chemical Identity and Physicochemical Properties

(S)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride is the hydrochloride salt of the methyl ester of (S)-2-pyrrolidineacetic acid. The presence of the hydrochloride salt enhances the compound's stability and crystallinity, making it easier to handle and store compared to its free-base form.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| Chemical Name | (S)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride | iChemical[1] |

| Synonyms | (2S)-2-Pyrrolidineacetic Acid Methyl Ester Hydrochloride | iChemical[1] |

| CAS Number | 259868-83-2 | EON Biotech[2] |

| Molecular Formula | C₇H₁₄ClNO₂ or C₇H₁₃NO₂·HCl | Kinfon Pharmachem[3], ChemBK[4] |

| Molecular Weight | 179.64 g/mol | iChemical[1], PubChem[5] |

| Appearance | Light-yellow to white solid crystalline powder | Kinfon Pharmachem[3], ChemBK[4] |

| Solubility | Soluble in water and other organic solvents | ChemBK[4] |

Stability and Storage

Proper storage is paramount to maintaining the chemical integrity and purity of (S)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride. The compound is known to be hygroscopic, air-sensitive, and light-sensitive[6]. The hydrochloride salt form can readily absorb atmospheric moisture, which may lead to hydrolysis of the methyl ester.

Recommended Storage Protocol:

-

Temperature: Store at 2-8°C for long-term stability[4].

-

Atmosphere: Keep under an inert gas atmosphere, such as nitrogen or argon[4].

-

Container: Use a tightly sealed container to prevent moisture and air ingress[3][7].

-

Environment: Store in a dry, well-ventilated place away from direct sunlight and heat[3][7].

Failure to adhere to these conditions can result in degradation, compromising the material's suitability for stereoselective synthesis.

Analytical and Spectroscopic Characterization

Confirming the identity, purity, and stereochemical integrity of (S)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride is crucial before its use in synthesis. A combination of spectroscopic and chromatographic techniques is employed for comprehensive characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The proton NMR spectrum will show characteristic peaks for the pyrrolidine ring protons, the methylene protons adjacent to the ester, and the methyl ester protons.

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. For the free base (C₇H₁₃NO₂), the expected monoisotopic mass is approximately 143.09 Da[8]. In mass spectrometry, the molecule is often observed as its protonated form [M+H]⁺.

-

Infrared (IR) Spectroscopy: IR analysis helps identify key functional groups. Expect strong absorption bands corresponding to the N-H stretch of the secondary amine hydrochloride, the C=O stretch of the ester, and C-O stretches.

-

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the definitive method for assessing the enantiomeric purity of the compound. This is a critical quality control step, as any presence of the (R)-enantiomer could lead to undesirable side effects or reduced efficacy in the final drug product.

Vendors and chemical databases like ChemicalBook provide access to reference spectra for this compound[9].

Synthesis and Stereochemical Control

The most common and logical synthetic pathway to (S)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride begins with the readily available and optically pure amino acid, L-proline ((S)-proline). The synthesis of pyrrolidine-containing drugs frequently originates from proline derivatives[10][11]. The core challenge in the synthesis is the extension of the side chain from the carboxylic acid group while preserving the stereocenter at the C2 position.

A well-established method for this transformation is the Arndt-Eistert homologation or a related variant. This process involves converting the carboxylic acid into an acid chloride, followed by reaction with diazomethane and subsequent rearrangement to yield the desired one-carbon extended ester.

Plausible Synthetic Workflow

The following diagram outlines a logical, multi-step synthesis from L-proline. The choice of protecting groups and reaction conditions is critical to prevent racemization.

Caption: Synthetic workflow from L-proline to the target compound.

Causality in Experimental Choices

-

Amine Protection: The secondary amine of proline is protected (e.g., with a Boc group) to prevent it from interfering with the reactions at the carboxylic acid. The Boc group is chosen for its stability under the conditions of acid activation and its ease of removal under acidic conditions that are compatible with the final salt formation step.

-

Homologation: The Wolff rearrangement is a classic and reliable method for one-carbon homologation of carboxylic acids. It is known to proceed with the retention of stereochemistry at the adjacent chiral center, which is essential for this synthesis.

-

Deprotection and Salt Formation: The final step involves the removal of the Boc protecting group using a strong acid, typically HCl dissolved in an organic solvent like dioxane or ether. This single step accomplishes both deprotection and the formation of the desired hydrochloride salt, which can then be isolated by precipitation or crystallization.

Core Applications in Drug Discovery and Development

The true value of (S)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride lies in its application as a chiral intermediate. The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. This compound provides a key structural motif that can be further elaborated to create diverse libraries of potential drug candidates.

Role as a Versatile Chiral Synthon

The compound possesses two key reactive handles for further chemical modification:

-

The Secondary Amine: Can be functionalized through N-alkylation, N-acylation, reductive amination, or arylation to introduce a wide variety of substituents.

-

The Methyl Ester: Can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be reduced to the primary alcohol.

This dual functionality allows for the systematic modification of the molecule, a cornerstone of structure-activity relationship (SAR) studies in lead optimization.

Caption: Diversification pathways from the core scaffold.

Precursor to Bioactive Molecules

The pyrrolidine scaffold is central to the mechanism of action of many drugs. For instance, pyrrolidine derivatives are key components in angiotensin-converting enzyme (ACE) inhibitors and a variety of antiviral agents, such as those targeting the hepatitis C virus (HCV) NS3/4A protease[10][11]. The specific stereochemistry and side-chain orientation provided by (S)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride are critical for achieving high-affinity binding to biological targets. Its use as a starting material ensures that the resulting drug candidates are enantiomerically pure, which is a strict regulatory requirement.

Handling, Storage, and Safety Protocols

As with any laboratory chemical, proper handling and safety precautions are essential. The available safety data indicates that this compound should be handled with care.

Table 2: GHS Hazard and Precautionary Information

| Category | Information | Source(s) |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | PubChem[5] |

| Potential Hazards | May be harmful if inhaled, swallowed, or absorbed through the skin. Emits toxic fumes under fire conditions. | Kinfon Pharmachem[3], Fisher Scientific[12] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | PubChem[5], Sigma-Aldrich |

Recommended Handling Protocol

-

Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors[13].

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat[3].

-

Fire Safety: Keep away from heat, sparks, and open flames. Use appropriate extinguishing media such as carbon dioxide, dry chemical powder, or water spray in case of a fire[3][6].

-

Spill Management: In case of a spill, avoid dust formation. Sweep up the material and place it in a suitable, closed container for disposal. Prevent entry into drains[3][7].

Conclusion

(S)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride is more than just a chemical intermediate; it is an enabling tool for innovation in drug discovery. Its defined stereochemistry, versatile functional handles, and well-understood properties make it a reliable and high-value building block for constructing complex, enantiomerically pure pharmaceutical agents. By understanding its chemical nature, synthetic origins, and proper handling procedures, researchers and scientists can confidently and effectively leverage this compound to accelerate the development of the next generation of therapeutics.

References

-

kinfon pharmachem co.,ltd. (2010, April 8). (S)-Methyl2-(pyrrolidin-2-yl) acetate hydrochloride MSDS. Available at: [Link]

-

ChemBK. (2024, April 9). (R)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride. Available at: [Link]

-

EON Biotech. (S)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride – (259868-83-2). Available at: [Link]

-

iChemical. (S)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride, CAS No. 259868-83-2. Available at: [Link]

-

PubChem. Methyl (R)-pyrrolidine-3-acetate hydrochloride. Available at: [Link]

-

PubChemLite. Methyl 2-[(2s)-pyrrolidin-2-yl]acetate hydrochloride (C7H13NO2). Available at: [Link]

-

Vitaku, E., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]

-

Vitaku, E., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. National Institutes of Health (PMC). Available at: [Link]

Sources

- 1. (S)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride, CAS No. 259868-83-2 - iChemical [ichemical.com]

- 2. eontrading.uk [eontrading.uk]

- 3. (S)-Methyl2-(pyrrolidin-2-yl) acetate hydrochloride - kinfon pharmachem co.,ltd [echemix.com]

- 4. chembk.com [chembk.com]

- 5. Methyl (R)-pyrrolidine-3-acetate hydrochloride | C7H14ClNO2 | CID 67230738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. louisville.edu [louisville.edu]

- 7. tlcstandards.com [tlcstandards.com]

- 8. PubChemLite - Methyl 2-[(2s)-pyrrolidin-2-yl]acetate hydrochloride (C7H13NO2) [pubchemlite.lcsb.uni.lu]

- 9. (S)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride(259868-83-2) 1H NMR spectrum [chemicalbook.com]

- 10. mdpi.com [mdpi.com]

- 11. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. spectrumchemical.com [spectrumchemical.com]

A Comprehensive Technical Guide to (S)-Methyl 2-(pyrrolidin-2-yl)acetate Hydrochloride: Synthesis, Characterization, and Applications in Drug Development

For distribution to: Researchers, scientists, and drug development professionals.

Authored by: Gemini, Senior Application Scientist

Abstract

(S)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride, a chiral building block derived from the natural amino acid L-proline, is a pivotal intermediate in the stereoselective synthesis of numerous active pharmaceutical ingredients (APIs). Its rigid pyrrolidine core and functionalized side chain make it an attractive scaffold for creating molecules with specific stereochemistry, which is often crucial for therapeutic efficacy and safety. This in-depth technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, a detailed, field-proven synthetic protocol, rigorous analytical characterization methods, and its significant applications in the synthesis of antiviral agents and angiotensin-converting enzyme (ACE) inhibitors. This document is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry and drug development, offering both theoretical insights and practical, actionable methodologies.

Introduction: The Significance of Chiral Pyrrolidine Scaffolds

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and FDA-approved drugs.[1][2] Its five-membered saturated structure provides a three-dimensional framework that allows for precise spatial orientation of substituents, a key factor in designing molecules that interact selectively with biological targets. The stereochemistry of the pyrrolidine ring is often critical for biological activity, making enantiomerically pure derivatives highly sought after in drug discovery.[1]

(S)-Methyl 2-(pyrrolidin-2-yl)acetate, with its stereocenter derived from L-proline, serves as a versatile starting material for introducing this important chiral motif. This guide focuses on the hydrochloride salt form, which enhances stability and handling properties.

Compound Identification and Physicochemical Properties

A clear and unambiguous identification of a chemical entity is paramount for scientific integrity and reproducibility.

| Identifier | Value | Source |

| Chemical Name | (S)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride | N/A |

| Synonyms | (2S)-2-Pyrrolidineacetic acid methyl ester hydrochloride | N/A |

| CAS Number | 259868-83-2 | [3] |

| Molecular Formula | C₇H₁₄ClNO₂ | N/A |

| Molecular Weight | 179.65 g/mol | N/A |

Physicochemical Data

| Property | Value | Notes and References |

| Appearance | White to off-white crystalline solid | Based on typical appearance of similar amine hydrochlorides. |

| Melting Point | 95-105 °C | This is a typical range for pyrrolidine hydrochloride derivatives.[4] |

| Solubility | Soluble in water and polar organic solvents like methanol and ethanol. | The hydrochloride salt form significantly increases aqueous solubility compared to the free base.[4][5] |

| Hygroscopicity | Hygroscopic | Amine hydrochloride salts are known to be hygroscopic and should be handled in a dry environment.[6][7] |

| Storage | Store in a cool, dry place under an inert atmosphere. Keep container tightly sealed. | Due to its hygroscopic nature, proper storage is crucial to prevent degradation.[7] |

Synthesis of (S)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride

The most logical and widely employed synthetic route to (S)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride commences with the readily available and optically pure starting material, L-proline. The strategy involves a three-step sequence: N-protection, one-carbon homologation via the Arndt-Eistert reaction, and subsequent deprotection.

Diagram of Synthetic Workflow

Caption: Synthetic pathway from L-proline.

Step-by-Step Experimental Protocol

Step 1: N-Boc Protection of L-Proline

This initial step protects the secondary amine of L-proline with a tert-butyloxycarbonyl (Boc) group, preventing its interference in subsequent reactions. The Boc group is favored due to its stability under various reaction conditions and its facile removal under acidic conditions.[8]

-

Materials: L-Proline, Di-tert-butyl dicarbonate ((Boc)₂O), Sodium hydroxide (NaOH), Dichloromethane (CH₂Cl₂), Water, Citric acid solution (saturated), Brine (saturated NaCl solution).

-

Procedure:

-

Dissolve L-proline (1.0 eq) in an aqueous solution of NaOH (1.1 eq) with stirring.

-

Add a solution of (Boc)₂O (1.1 eq) in dichloromethane to the aqueous solution.

-

Stir the biphasic mixture vigorously at room temperature for 2-3 hours.

-

Separate the layers and wash the organic layer with a saturated citric acid solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield N-Boc-L-proline as a white solid or colorless oil.[9]

-

Step 2: Arndt-Eistert Homologation

This classic reaction sequence extends the carbon chain of the carboxylic acid by one methylene group.[10][11] It involves the conversion of the N-Boc-L-proline to its acid chloride, followed by reaction with diazomethane to form a diazoketone intermediate.

-

Materials: N-Boc-L-proline, Thionyl chloride (SOCl₂) or Oxalyl chloride, Diazomethane (CH₂N₂) in diethyl ether (handle with extreme caution), Diethyl ether (anhydrous).

-

Procedure:

-

Caution: Diazomethane is toxic and explosive. This reaction should only be performed in a well-ventilated fume hood with appropriate safety precautions.

-

Suspend or dissolve N-Boc-L-proline (1.0 eq) in anhydrous diethyl ether.

-

Slowly add thionyl chloride (1.2 eq) at 0 °C and stir for 1-2 hours at room temperature to form the acid chloride.

-

Cool the reaction mixture to 0 °C and slowly add a freshly prepared ethereal solution of diazomethane (excess) until a persistent yellow color is observed.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

-

Step 3: Wolff Rearrangement

The diazoketone intermediate undergoes a silver(I)-catalyzed Wolff rearrangement to form a ketene, which is then trapped by methanol to yield the desired methyl ester.[8]

-

Materials: Diazoketone solution from Step 2, Silver(I) oxide (Ag₂O) or Silver benzoate (catalytic amount), Methanol (anhydrous).

-

Procedure:

-

To the diazoketone solution, add a catalytic amount of Ag₂O.

-

Slowly add anhydrous methanol. The reaction is often accompanied by the evolution of nitrogen gas.

-

Stir the reaction mixture at room temperature overnight.

-

Filter the reaction mixture to remove the silver catalyst and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain (S)-Methyl 2-(N-Boc-pyrrolidin-2-yl)acetate as a colorless oil.

-

Step 4: N-Boc Deprotection

The final step involves the removal of the Boc protecting group using a strong acid to yield the hydrochloride salt of the target compound.

-

Materials: (S)-Methyl 2-(N-Boc-pyrrolidin-2-yl)acetate, Hydrochloric acid solution (e.g., 4 M in 1,4-dioxane or saturated in methanol), Diethyl ether.

-

Procedure:

-

Dissolve (S)-Methyl 2-(N-Boc-pyrrolidin-2-yl)acetate in a minimal amount of a suitable solvent (e.g., methanol or ethyl acetate).

-

Add an excess of a solution of HCl in dioxane or methanol at 0 °C.

-

Stir the mixture at room temperature for 1-2 hours, monitoring the reaction by TLC until the starting material is consumed.[12]

-

Concentrate the reaction mixture under reduced pressure.

-

Triturate the residue with diethyl ether to precipitate the product.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford (S)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride as a white to off-white solid.

-

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. The expected ¹H and ¹³C NMR spectra for (S)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride would show characteristic signals for the pyrrolidine ring protons and carbons, the acetate side chain, and the methyl ester.

-

¹H NMR: Expected chemical shifts (δ, ppm) would include signals for the CH₂ groups of the pyrrolidine ring, the CH proton at the stereocenter, the CH₂ group of the acetate side chain, and the singlet for the methyl ester protons.

-

¹³C NMR: Expected chemical shifts would correspond to the carbons of the pyrrolidine ring, the acetate side chain, the methyl ester, and the carbonyl carbon.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For (S)-Methyl 2-(pyrrolidin-2-yl)acetate, the mass spectrum would be expected to show the molecular ion peak corresponding to the free base.[13]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

Ensuring the enantiomeric purity of the final product is critical. Chiral HPLC is the method of choice for this analysis.

-

Principle: The enantiomers are separated on a chiral stationary phase (CSP) due to the formation of transient diastereomeric complexes with different stabilities.

-

Typical Method:

-

Column: A polysaccharide-based chiral column, such as Chiralcel OD-H or Chiralpak AD-H, is often effective for separating pyrrolidine derivatives.[14]

-

Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol) is commonly used. A small amount of an amine modifier (e.g., diethylamine or triethylamine) is often added to improve peak shape for basic analytes.[14]

-

Detection: UV detection is suitable if the molecule has a chromophore. If not, derivatization with a UV-active agent may be necessary, or alternative detection methods like mass spectrometry can be employed.

-

Diagram of Analytical Workflow

Caption: Workflow for analytical characterization.

Applications in Drug Development

(S)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride is a valuable building block for the synthesis of several important classes of drugs, most notably ACE inhibitors and antiviral agents.

Synthesis of ACE Inhibitors

Angiotensin-converting enzyme (ACE) inhibitors are a class of drugs used primarily for the treatment of hypertension and congestive heart failure. Many of these drugs, such as Ramipril and Perindopril, contain a substituted proline or a bioisostere. The (S)-pyrrolidine-2-acetic acid moiety serves as a key structural element in the synthesis of these complex molecules.[15][16]

Illustrative Synthetic Scheme: Application in ACE Inhibitor Synthesis

Caption: Role in ACE inhibitor synthesis.

Potential in Antiviral Drug Synthesis

The pyrrolidine scaffold is also found in a number of antiviral compounds. While not a direct precursor in the most common synthesis of oseltamivir (Tamiflu®), analogues of (S)-Methyl 2-(pyrrolidin-2-yl)acetate have been investigated in the development of novel neuraminidase inhibitors.[17] The stereochemistry of the pyrrolidine ring can significantly influence the binding affinity of these compounds to the viral enzyme.

Safety and Handling

As a hydrochloride salt of an amine, (S)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride is expected to be a hygroscopic solid.[6][7] Proper handling and storage are essential to maintain its integrity.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

(S)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride is a chiral building block of significant value in medicinal chemistry and drug development. Its synthesis from the readily available chiral pool starting material, L-proline, provides a reliable and stereocontrolled route to this important intermediate. The detailed synthetic and analytical protocols provided in this guide are intended to empower researchers to confidently produce and characterize this compound for their drug discovery programs. Its demonstrated utility in the synthesis of ACE inhibitors and its potential in the development of novel antiviral agents underscore the continued importance of chiral pyrrolidine scaffolds in the pursuit of new therapeutics.

References

- European Patent Office. (2015). PROCESS FOR THE PREPARATION OF RAMIPRIL - EP 3154940 B1. Google Patents.

-

MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

-

Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]

-

ChemBK. (2024, April 9). (R)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Arndt-Eistert Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Arndt–Eistert reaction. Retrieved from [Link]

-

Wiley-VCH. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of Methyl pyrrolidine-2-carboxylate hydrochloride. Retrieved from [Link]

- Google Patents. (n.d.). Ramipril intermediate synthesis method.

- Google Patents. (n.d.). A method for preparing ramipril.

- Google Patents. (n.d.). Process for preparing 2-methylpyrrolidine and specific enantiomers thereof.

-

Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

-

Organic Syntheses. (n.d.). L-Proline, 2-methyl-. Retrieved from [Link]

-

Diplomata Comercial. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]

-

HepatoChem. (n.d.). How do you handle hygroscopic salts?. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 10. Retrieved from [Link]

-

IRIS UniPA. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

-

IntechOpen. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from [Link]

- Google Patents. (n.d.). Processes for preparing (r)-2-methylpyrrolidine and (s).

-

PubMed Central (PMC). (n.d.). Synthesis of New Optically Active 2-Pyrrolidinones. Retrieved from [Link]

-

National Institutes of Health (NIH). (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

- Google Patents. (n.d.). Method for synthesis of perindopril and its pharmaceutically acceptable salts.

-

PubMed. (n.d.). Synthesis and ACE Inhibitory Activity of the Stereoisomers of Perindopril (S 9490) and Perindoprilate (S 9780). Retrieved from [Link]

-

PubMed. (n.d.). Mass spectral fragmentation of (S,S)-2-substituted 4,4-diphenyl-3,1-oxazabicyclo[3.3.0]octanes: ring contraction of pyrrolidine and 1,3-oxazolidine in mass spectrometry. Retrieved from [Link]

-

PubMed Central (PMC). (2023, November 13). A novel N-heterocycles substituted oseltamivir derivatives as potent inhibitors of influenza virus neuraminidase: discovery, synthesis and biological evaluation. Retrieved from [Link]

- Google Patents. (n.d.). Process for the synthesis of perindopril and its pharmaceutically acceptable salts.

-

MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

-

MDPI. (n.d.). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Retrieved from [Link]

-

Organic Syntheses. (n.d.). (S)-TETRAHYDRO-1-METHYL-3,3-DIPHENYL-1H,3H-PYRROLO-[1,2-c][4][6][18]OXAZABOROLE-BORANE COMPLEX. Retrieved from [Link]

-

ResearchGate. (n.d.). Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. Retrieved from [Link]

-

ResearchGate. (n.d.). EI-MS fragmentation pathway of compound 2. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Arndt-Eistert Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Highly Stereodivergent Synthesis of Chiral C4-Ester-Quaternary Pyrrolidines: A Strategy for the Total Synthesis of Spirotryprostatin A. Retrieved from [Link]

-

West Virginia University. (2020, April 11). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Retrieved from [Link]

-

Research Journal of Pharmacy and Technology. (n.d.). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Retrieved from [Link]

-

AWS. (n.d.). Supporting Information Synthesis of Pyrroles by Gold(I)-Catalyzed Amino-Claisen Rearrangement of N-Propargyl Enaminone Derivativ. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. phx.phenomenex.com [phx.phenomenex.com]

- 3. (S)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride(259868-83-2) 1H NMR [m.chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. WO2005100317A1 - Process for the preparation of perindopril - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. diplomatacomercial.com [diplomatacomercial.com]

- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 9. rsc.org [rsc.org]

- 10. application.wiley-vch.de [application.wiley-vch.de]

- 11. EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google Patents [patents.google.com]

- 12. reddit.com [reddit.com]

- 13. Mass spectral fragmentation of (S,S)-2-substituted 4,4-diphenyl-3,1-oxazabicyclo[3.3.0]octanes: ring contraction of pyrrolidine and 1,3-oxazolidine in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. EP2598479B1 - A method for preparing ramipril - Google Patents [patents.google.com]

- 16. CN104817486A - Ramipril intermediate synthesis method - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

- 18. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

(S)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride molecular weight

An In-Depth Technical Guide: (S)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride

This guide provides an in-depth technical overview of (S)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride, a critical chiral building block for researchers, scientists, and professionals in drug development. We will move beyond basic data to explore its strategic importance, synthesis, and analytical validation, offering field-proven insights to empower your research and development endeavors.

Core Molecular Profile and Physicochemical Properties

(S)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride is a chiral organic compound valued for its defined stereochemistry and versatile reactivity. As the hydrochloride salt, it offers enhanced stability and solubility in aqueous media compared to its free base form, making it a convenient precursor for subsequent synthetic transformations. Its fundamental identity is rooted in its precise molecular structure and weight.

The molecular weight of (S)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride is 179.64 g/mol .[1][2] This value is a cornerstone for all stoichiometric calculations in reaction planning and for analytical confirmation via mass spectrometry. A comprehensive summary of its key identifiers and properties is presented below.

Table 1: Compound Identification and Physicochemical Properties

| Identifier | Value | Source |

|---|---|---|

| Molecular Weight | 179.64 g/mol | [1][2][3] |

| Molecular Formula | C₇H₁₄ClNO₂ | [1][2][3] |

| CAS Number | 259868-83-2 | [2][4] |

| Appearance | Solid | [3] |

| Canonical SMILES | COC(=O)C[C@H]1NCCC1.Cl | |

| InChI Key | FECAUVOXGVMVNH-LURJTMIESA-N | |

| Purity (Typical) | ≥97% | [3] |

| Storage Conditions | Inert atmosphere, room temperature |[1] |

Strategic Value in Medicinal Chemistry and Drug Development

The significance of this molecule lies in the ubiquity and bioactivity of the pyrrolidine scaffold, a core structural motif in numerous FDA-approved pharmaceuticals.[5] This specific building block provides a synthetically accessible (S)-stereocenter, which is paramount in modern drug design where enantiomeric purity dictates therapeutic efficacy and safety.

The primary utility of (S)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride is as an intermediate in the synthesis of more complex bioactive molecules.[6] Its structure contains three key handles for chemical modification:

-

The Secondary Amine: The pyrrolidine nitrogen is a nucleophile, readily participating in N-alkylation, acylation, reductive amination, and arylation reactions to build molecular complexity.

-

The Methyl Ester: This group can be hydrolyzed to the corresponding carboxylic acid for amide bond formation or reduced to a primary alcohol for further derivatization.

-

The Chiral Center: The inherent (S)-configuration serves as a stereochemical foundation, guiding the synthesis toward a single, desired enantiomer of the final drug candidate.

This trifecta of functionality makes it a valuable precursor for various therapeutic classes, including but not limited to enzyme inhibitors, receptor modulators, and antiviral agents. For instance, the parent amino acid, L-proline, is the starting point for angiotensin-converting enzyme (ACE) inhibitors like Captopril.[5]

Synthesis Strategy and Stereochemical Integrity

Causality of Synthesis Design: The most reliable and cost-effective strategy to produce this molecule with high enantiomeric purity is to begin with a naturally occurring, chirally-defined precursor. L-proline, the (S)-enantiomer of proline, is the logical and universally adopted starting material. This choice inherently sets the crucial stereocenter, avoiding the need for costly chiral resolution or complex asymmetric synthesis later in the sequence.

The synthetic workflow involves a two-stage process: homologation (adding a -CH₂- group) to the carboxylic acid of proline, followed by esterification.

Caption: Conceptual workflow for the synthesis of the target compound from L-proline.

Experimental Protocol: Synthesis from N-Boc-L-Proline

This protocol outlines a representative laboratory-scale synthesis.

Step 1: Activation of N-Boc-L-Proline

-

Dissolve N-Boc-L-proline (1.0 eq) in anhydrous tetrahydrofuran (THF) under an argon atmosphere and cool to 0 °C.

-

Add N-methylmorpholine (1.1 eq) followed by the dropwise addition of isobutyl chloroformate (1.1 eq).

-

Stir the resulting mixture at 0 °C for 30 minutes. The formation of a mixed anhydride is the key activation step.

Step 2: Homologation via Arndt-Eistert Reaction

-

In a separate flask, carefully prepare a solution of diazomethane (CH₂N₂) in diethyl ether.

-

Slowly add the cold mixed anhydride solution from Step 1 to the diazomethane solution at 0 °C.

-

Allow the reaction to stir for 2-3 hours, monitoring for the disappearance of the starting material by TLC. This step forms a diazoketone intermediate.

-

Add a catalytic amount of silver benzoate and warm the mixture gently. The evolution of N₂ gas indicates the Wolff rearrangement to form the homologated ester.

Step 3: Deprotection and Salt Formation

-

After the reaction is complete, concentrate the mixture under reduced pressure.

-

Dissolve the crude residue in a minimal amount of ethyl acetate.

-

Add a solution of hydrochloric acid in 1,4-dioxane (typically 4M, 2-3 eq) dropwise.

-

Stir for 1-2 hours at room temperature. The product will precipitate as a white solid.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield (S)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride.

Analytical Validation: A Self-Validating System

Ensuring the identity, purity, and stereochemical integrity of the final compound is non-negotiable. A multi-pronged analytical approach constitutes a self-validating system, where each technique provides orthogonal data to build a complete and trustworthy profile of the molecule.

Sources

- 1. 1263378-78-4|Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride|BLD Pharm [bldpharm.com]

- 2. (S)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride, CAS No. 259868-83-2 - iChemical [ichemical.com]

- 3. (R)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride [cymitquimica.com]

- 4. eontrading.uk [eontrading.uk]

- 5. mdpi.com [mdpi.com]

- 6. chembk.com [chembk.com]

An In-depth Technical Guide on (S)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride

This guide provides a comprehensive technical overview of (S)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride, a chiral building block of significant interest in pharmaceutical and chemical research. We will delve into its chemical structure, physicochemical properties, synthesis, characterization, and applications, with a focus on providing actionable insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of Chiral Pyrrolidines

The pyrrolidine ring is a foundational scaffold in a multitude of natural products and FDA-approved pharmaceuticals.[1] Its prevalence underscores its importance as a "privileged motif" in medicinal chemistry. The introduction of stereocenters into the pyrrolidine structure, creating chiral derivatives, opens up vast possibilities for modulating biological activity and achieving target specificity. Chiral pyrrolidines are not only key components of bioactive molecules but also serve as indispensable tools in asymmetric synthesis, acting as chiral auxiliaries or organocatalysts.[2][3]

(S)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride belongs to this critical class of compounds. Its structure features a pyrrolidine ring substituted at the 2-position with a methyl acetate group, with the stereochemistry fixed in the (S)-configuration. This specific arrangement of functional groups and defined stereochemistry makes it a valuable intermediate for the synthesis of complex molecular targets.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecule's fundamental characteristics is paramount for its effective use in research and development.

Chemical Structure

The structure of (S)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride is characterized by a five-membered saturated nitrogen-containing heterocycle (the pyrrolidine ring). A methyl acetate group is attached to the carbon atom adjacent to the nitrogen. The "(S)" designation indicates the specific stereochemical configuration at the chiral center (the carbon at position 2 of the pyrrolidine ring). The hydrochloride salt form enhances the compound's stability and solubility in aqueous media.

Key Structural Features:

-

Chiral Center: The C2 position of the pyrrolidine ring.

-

Functional Groups: A secondary amine within the pyrrolidine ring and a methyl ester.

-

Salt Form: Hydrochloride salt.

dot graph { layout=neato; node [shape=none, margin=0]; edge [style=bold];

// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; N [label="N"]; C5 [label="C"]; O1 [label="O"]; O2 [label="O"]; C6 [label="C"]; H_N [label="H"]; Cl [label="Cl-"]; H_chiral [label="H"];

// Position the nodes N [pos="0,0!"]; C1 [pos="-1.2,-0.5!"]; C2 [pos="-1.2,1!"]; C3 [pos="0,2!"]; C4 [pos="1.2,1!"]; C5 [pos="2.4,1!"]; O1 [pos="3.1,0.2!"]; O2 [pos="2.4,2!"]; C6 [pos="4.3,0.2!"]; H_N [pos="-0.5,-0.8!"]; Cl [pos="1,-1.5!"]; H_chiral [pos="1.5,0.2!"];

// Draw the bonds N -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- N; C4 -- C5; C5 -- O1; C5 -- O2 [style=double]; O1 -- C6; N -- H_N; C4 -- H_chiral;

// Add labels for stereochemistry and charge label_S [label="(S)", pos="1.8,1.2!"]; label_plus [label="+", pos="-0.3,-0.5!"];

} caption: "Structure of (S)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride"

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. These properties are crucial for designing experimental protocols, including reaction conditions and purification methods.

| Property | Value | Source |

| Molecular Formula | C7H14ClNO2 | [4] |

| Molecular Weight | 179.64 g/mol | [4] |

| Appearance | Solid crystalline powder | [5] |

| Solubility | Soluble in water and organic solvents | [5] |

| CAS Number | 259868-83-2 | [4][6] |

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure pyrrolidine derivatives is a cornerstone of modern organic chemistry.[7][8] The preparation of (S)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride typically starts from a chiral precursor, often derived from the chiral pool, such as L-proline.

Retrosynthetic Analysis

A common retrosynthetic approach involves the esterification of the corresponding carboxylic acid, which in turn can be accessed from a protected L-proline derivative. This strategy ensures the preservation of the desired (S)-stereochemistry throughout the synthesis.

Exemplary Synthetic Protocol

The following is a generalized, illustrative protocol for the synthesis, drawing upon established methodologies for proline functionalization and esterification.

Step 1: N-Protection of L-Proline

-

Dissolve L-proline in a suitable solvent system (e.g., a mixture of dioxane and water).

-

Cool the solution in an ice bath.

-

Add a base (e.g., sodium hydroxide solution) to deprotonate the carboxylic acid.

-

Slowly add a protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection) and stir vigorously.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Perform an aqueous workup and extract the N-protected L-proline.

Rationale: Protection of the nitrogen atom is crucial to prevent side reactions in subsequent steps and to modulate the reactivity of the molecule. The Boc group is a common choice due to its stability and ease of removal under acidic conditions.

Step 2: Side Chain Elongation (e.g., Arndt-Eistert Homologation)

-

Convert the N-protected L-proline to the corresponding acid chloride using a reagent like oxalyl chloride or thionyl chloride.

-

React the acid chloride with diazomethane to form a diazoketone.

-

Perform a Wolff rearrangement in the presence of a silver catalyst and methanol to yield the methyl ester with an elongated carbon chain.

Rationale: The Arndt-Eistert homologation is a classic and reliable method for extending a carboxylic acid by one methylene group, which is precisely what is needed to convert the proline scaffold into the desired acetic acid derivative.

Step 3: Deprotection and Salt Formation

-

Dissolve the N-protected methyl ester in a suitable solvent (e.g., methanol or diethyl ether).

-

Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in an organic solvent.

-

Stir the reaction until the deprotection is complete (monitored by TLC).

-

The hydrochloride salt of the product will typically precipitate from the solution.

-

Isolate the product by filtration, wash with a cold solvent, and dry under vacuum.

Rationale: The use of anhydrous HCl in an organic solvent effectively removes the Boc protecting group while simultaneously forming the desired hydrochloride salt, often in a crystalline and easily isolable form.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized compound.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and connectivity of protons in the molecule. Characteristic signals would include those for the methyl ester protons, the protons on the pyrrolidine ring, and the proton on the chiral center.

-

¹³C NMR: Shows the number of unique carbon environments in the molecule.

-

-

Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.[9][10]

-

Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the C=O stretch of the ester and the N-H stretch of the secondary amine hydrochloride.

Chiral Analysis

To confirm the enantiomeric purity of the (S)-enantiomer, chiral chromatography is the method of choice.

-

Chiral High-Performance Liquid Chromatography (HPLC): Utilizes a chiral stationary phase to separate the (S) and (R) enantiomers, allowing for the determination of the enantiomeric excess (ee).

Applications in Drug Discovery and Development

(S)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride is a valuable building block for the synthesis of a variety of pharmaceutical targets. Its utility stems from the presence of multiple functional handles that can be selectively modified.

As a Scaffold for Angiotensin-Converting Enzyme (ACE) Inhibitors

The pyrrolidine-2-acetic acid scaffold is a key structural feature in several ACE inhibitors, a class of drugs used to treat hypertension and heart failure. The synthesis of Captopril, for instance, involves the coupling of L-proline derivatives.[11][12] The (S)-stereochemistry is often crucial for potent biological activity.

Precursor for Novel Bioactive Molecules

The secondary amine of the pyrrolidine ring can be readily functionalized through reactions such as N-alkylation, N-acylation, and reductive amination. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be reduced to the corresponding alcohol. This versatility allows for the rapid generation of libraries of compounds for screening in drug discovery programs.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling (S)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride.

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[13] Avoid inhalation of dust and contact with skin and eyes.[14]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[13]

-

Storage: Store in a tightly closed container in a cool, dry place.[14] The compound may be hygroscopic.[15]

-

First Aid:

Conclusion

(S)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride is a valuable and versatile chiral building block with significant applications in organic synthesis and medicinal chemistry. Its well-defined stereochemistry and multiple functionalization points make it an ideal starting material for the synthesis of complex and biologically active molecules. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in the laboratory.

References

- Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines.

- Mastering Asymmetric Synthesis with Chiral Pyrrolidine Deriv

- Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives.

- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Upd

- Application Notes and Protocols: Asymmetric Synthesis of Pyrrolidine Derivatives with Copper C

- (S)-Methyl2-(pyrrolidin-2-yl) acetate hydrochloride. Kinfon Pharmachem Co., Ltd.

- (S)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride(259868-83-2) 1 H NMR. ChemicalBook.

- Material Safety D

- Methyl 2-[(2s)

- (S)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride, CAS No. 259868-83-2. iChemical.

- SAFETY D

- SAFETY D

- (S)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride – (259868-83-2). EON Biotech.

- (R)-Methyl 2-(pyrrolidin-2-yl)

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.

Sources

- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update [mdpi.com]

- 4. (S)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride, CAS No. 259868-83-2 - iChemical [ichemical.com]

- 5. (R)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride [chembk.com]

- 6. eontrading.uk [eontrading.uk]

- 7. Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. (S)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride(259868-83-2) 1H NMR [m.chemicalbook.com]

- 10. PubChemLite - Methyl 2-[(2s)-pyrrolidin-2-yl]acetate hydrochloride (C7H13NO2) [pubchemlite.lcsb.uni.lu]

- 11. mdpi.com [mdpi.com]

- 12. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. spectrumchemical.com [spectrumchemical.com]

- 14. (S)-Methyl2-(pyrrolidin-2-yl) acetate hydrochloride - kinfon pharmachem co.,ltd [echemix.com]

- 15. louisville.edu [louisville.edu]

An In-Depth Technical Guide to Chiral Building Blocks for Pharmaceutical Synthesis

Introduction: The Imperative of Chirality in Modern Drug Development

In the intricate world of pharmaceutical science, the three-dimensional structure of a molecule is not merely a geometric curiosity; it is a fundamental determinant of its biological function. Chirality, the property of a molecule being non-superimposable on its mirror image, is at the heart of this principle. The two mirror-image forms, known as enantiomers, can exhibit dramatically different pharmacological, toxicological, and metabolic profiles within the chiral environment of the human body.[1][2][3][4]

The history of medicinal chemistry is punctuated by the profound lessons of stereochemistry. The most notable example is thalidomide, where one enantiomer was an effective sedative while the other was a potent teratogen, causing devastating birth defects.[3][4] This and other cases have underscored the critical need for stereochemically pure drugs. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines, strongly favoring the development of single-enantiomer pharmaceuticals over racemic mixtures (a 50:50 mix of enantiomers).[1][2][5][6] Today, more than half of all marketed drugs are chiral compounds, and the vast majority of new chemical entities are developed as single enantiomers.[1][7]

This guide provides a comprehensive overview of the core strategies for obtaining enantiomerically pure chiral building blocks, the foundational units for synthesizing these advanced therapeutics. We will delve into the established and cutting-edge methodologies, explaining not just the protocols but the scientific rationale that guides the selection of one strategy over another.

Section 1: The Three Pillars of Accessing Chiral Building Blocks

The synthesis of an enantiomerically pure drug substance hinges on the strategic acquisition of chiral intermediates. The choice of strategy is a critical decision in the drug development pipeline, balancing factors of cost, scalability, efficiency, and novelty. The three primary approaches are leveraging the chiral pool, resolving racemic mixtures, and executing asymmetric synthesis.

Caption: The three primary strategies for acquiring chiral building blocks.

The Chiral Pool: Leveraging Nature's Stereochemical Fidelity

The chiral pool refers to the vast collection of inexpensive, enantiomerically pure compounds readily available from natural sources.[8] This strategy is often the most direct and cost-effective approach, as nature has already performed the complex task of establishing stereocenters.

Causality Behind the Choice: This approach is prioritized when the target molecule's chiral core bears a close structural resemblance to a naturally occurring compound. By starting with a molecule where the key stereocenter is already set, chemists can avoid complex asymmetric induction steps and potentially shorten the overall synthetic route.

Key Sources of Chiral Pool Building Blocks:

-

Amino Acids: L-amino acids are abundant and provide a versatile scaffold for synthesizing a wide range of chiral amines, acids, and other derivatives.[8]

-

Carbohydrates: Sugars like glucose and fructose offer a high density of defined stereocenters, making them invaluable starting materials for complex polyketide and natural product synthesis.[8]

-

Terpenes: Compounds such as limonene, camphor, and pinene are readily available from plant sources and serve as excellent chiral starting points.[8][9]

-

Hydroxy Acids: Lactic acid and tartaric acid are common, low-cost building blocks used in numerous synthetic applications.[8]

A prime example is the use of (R)-pyrrolidine-3-carboxylic acid, a versatile building block for synthesizing various biologically active molecules, including DPP-4 inhibitors for diabetes treatment.[10] Its inherent chirality and functional groups provide a robust scaffold for further modification.[10]

Resolution of Racemates: The Art of Separation

When a straightforward synthesis yields a racemic mixture, resolution—the process of separating the two enantiomers—becomes necessary.[6][11] While this approach inherently discards at least 50% of the material (unless the unwanted enantiomer can be racemized and recycled), it is a robust and widely used industrial strategy.[12]

1.2.1 Classical Resolution via Diastereomeric Salt Formation This technique relies on reacting a racemic acid or base with an enantiomerically pure resolving agent to form a pair of diastereomeric salts.[6][12] Since diastereomers have different physical properties, they can often be separated by fractional crystallization.[12] The resolving agent is then removed to yield the pure enantiomer.

Causality Behind the Choice: This method is often explored for chiral acids and amines due to the ease of salt formation. Its success is contingent on finding a suitable resolving agent that produces diastereomeric salts with a significant difference in solubility, a factor that often requires empirical screening.[12][13]

1.2.2 Kinetic Resolution Kinetic resolution exploits the difference in reaction rates between two enantiomers with a chiral catalyst or reagent.[14] One enantiomer reacts much faster, allowing it to be separated from the slower-reacting or unreacted enantiomer.

-

Enzymatic Kinetic Resolution: This is a particularly powerful method. Enzymes, especially lipases and proteases, are highly stereoselective catalysts that operate under mild conditions.[15][16] For instance, a lipase can selectively acylate one alcohol enantiomer in a racemic mixture, leaving the other enantiomer unreacted. The resulting ester and the unreacted alcohol can then be easily separated.[16][17][18]

Causality Behind the Choice: Enzymatic resolutions are favored for their high selectivity (often yielding >99% enantiomeric excess), operational simplicity, and environmentally benign ("green") profile.[15] They are particularly effective for resolving chiral alcohols and amines.

1.2.3 Chiral Chromatography Chiral chromatography is a powerful analytical and preparative technique that separates enantiomers using a chiral stationary phase (CSP).[6][19] The CSP interacts differently with each enantiomer, causing them to travel through the column at different rates and elute separately. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the dominant modes.[6][20]

Causality Behind the Choice: Chiral chromatography is a versatile and often rapid method for both analysis and purification. While historically expensive for large-scale production, advances in CSPs and techniques like SFC have made it increasingly viable for industrial applications.[20][21][22] It is often the method of choice when other resolution techniques fail.

Asymmetric Synthesis: Creating Chirality with Intention

Asymmetric synthesis is the most sophisticated approach, aiming to selectively create a desired enantiomer from an achiral (prochiral) starting material.[8][23][24][25] This avoids the waste associated with resolution and represents the pinnacle of modern synthetic chemistry.

1.3.1 Catalytic Asymmetric Synthesis This strategy employs a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.[26][27] This is a highly atom-economical and industrially preferred method.

-

Transition-Metal Catalysis: Chiral complexes of metals like rhodium, ruthenium, and palladium are used to catalyze reactions such as asymmetric hydrogenations and cross-couplings with exceptional levels of control.[26][28][29] The pioneering work in this area was recognized with the 2001 Nobel Prize in Chemistry.[29]

-

Organocatalysis: This sub-field uses small, metal-free organic molecules (e.g., proline derivatives) as catalysts.[28][29][30] Organocatalysis has gained prominence due to its operational simplicity, stability, and lower toxicity compared to many metal catalysts.[28][31]

1.3.2 Chiral Auxiliaries A chiral auxiliary is a stereochemically pure molecule that is temporarily attached to a prochiral substrate.[4][7] It directs the stereochemical outcome of a subsequent reaction and is then cleaved to reveal the desired enantiomerically enriched product.[7]

Causality Behind the Choice: While effective and predictable, the use of chiral auxiliaries is less atom-economical as it requires additional steps for attachment and removal.[7] It is often employed during early-stage development when reliable stereocontrol is needed before a more efficient catalytic process is discovered.

Section 2: Strategic Implementation and Methodologies

The selection of a synthetic strategy is a multi-faceted decision. The following workflow illustrates the logical process a development team might follow.

Caption: A simplified decision-making flowchart for selecting a primary chiral synthesis strategy.

Data Presentation: Comparison of Core Strategies

To provide a clearer basis for this decision-making process, the following table summarizes the key attributes of each approach.

| Strategy | Key Advantage | Atom Economy | Scalability | Development Time |

| Chiral Pool | Low cost, established chirality | High | High | Short to Medium |

| Resolution | Robust, widely applicable | Low (≤50%) | Medium to High | Medium |

| Asymmetric Synthesis | High efficiency, elegant | Very High | High | Medium to Long |

Experimental Protocol: Lipase-Mediated Kinetic Resolution of (±)-1-Phenylethanol

This protocol describes a self-validating system for a common and highly selective enzymatic kinetic resolution. The validation is inherent in the analytical steps used to monitor the reaction and characterize the final products.

Objective: To resolve racemic 1-phenylethanol into (R)-1-phenylethanol and (S)-1-phenylethyl acetate using lipase catalysis.

Materials:

-

(±)-1-Phenylethanol (racemic substrate)

-

Vinyl acetate (acylating agent)

-

Immobilized Lipase B from Candida antarctica (Novozym® 435)

-

Hexane (solvent)

-

Anhydrous Magnesium Sulfate (drying agent)

-

Standards: Racemic 1-phenylethanol, (R)-1-phenylethanol, (S)-1-phenylethyl acetate

Equipment:

-

Magnetic stirrer and stir bar

-

Reaction flask with septum

-

Syringes

-

Rotary evaporator

-

Silica gel for column chromatography

-

Chiral Gas Chromatography (GC) or HPLC system with a suitable chiral column

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask, add (±)-1-phenylethanol (e.g., 5.0 g, 40.9 mmol) and hexane (50 mL). Stir until dissolved.

-

Acyl Donor Addition: Add vinyl acetate (e.g., 5.6 g, 65.4 mmol, 1.6 equivalents) to the solution. Causality: Vinyl acetate is used as an irreversible acyl donor; the enol byproduct tautomerizes to acetaldehyde, driving the reaction forward.

-

Enzyme Addition & Incubation: Add the immobilized lipase (e.g., 500 mg). Seal the flask and stir the suspension at room temperature (or a slightly elevated temperature like 30-40 °C to increase rate).

-

Reaction Monitoring: Periodically (e.g., every 2-4 hours), take a small aliquot (~0.1 mL), filter out the enzyme, and analyze by chiral GC/HPLC. The goal is to stop the reaction at ~50% conversion to maximize the enantiomeric excess (e.e.) of both the remaining alcohol and the formed ester.

-

Workup: Once ~50% conversion is reached, filter the reaction mixture to recover the immobilized enzyme (which can often be washed and reused).

-

Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the hexane and excess vinyl acetate.

-

Purification: Separate the resulting (R)-1-phenylethanol and (S)-1-phenylethyl acetate using silica gel column chromatography.

-

Characterization:

-

Confirm the identity of the separated products using standard spectroscopic methods (NMR, IR).

-

Determine the enantiomeric excess (e.e.) of the recovered (R)-1-phenylethanol and the (S)-1-phenylethyl acetate by chiral GC/HPLC analysis, comparing retention times to authentic standards.

-

Caption: A simplified workflow of the enzymatic kinetic resolution process.

Conclusion: An Integrated Approach to Stereochemical Control

The synthesis of chiral building blocks is a cornerstone of modern pharmaceutical development. The choice between leveraging the chiral pool, performing a resolution, or designing a de novo asymmetric synthesis is a strategic decision guided by molecular structure, cost, scale, and timeline. As our understanding of catalysis—be it metal-based, organic, or enzymatic—deepens, the ability to create complex chiral architectures with precision and efficiency continues to advance. This mastery over the three-dimensional arrangement of atoms is not merely an academic exercise; it is a critical enabler in the quest to develop safer, more effective medicines for patients worldwide.[21][27]

References

- The significance of chirality in contemporary drug discovery-a mini review. (2024). RSC Publishing.

- Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). Source unavailable.

- A Look at the Importance of Chirality in Drug Activity: Some Signific

- The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. (n.d.). Source unavailable.

- Synthesis of chiral building blocks for use in drug discovery. (n.d.). PubMed.

- The Significance of Chirality in Drug Design and Development. (n.d.). PMC - PubMed Central.

- Advances in Chiral Chromatography for Drug Discovery. (2024). Source unavailable.

- Importance of Chiral Separation and Resolution in Drug Synthesis. (2025). Pure Synth.

- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (n.d.). Source unavailable.

- Chiral Pool Synthesis from (R)-Pyrrolidine-3-Carboxylic Acid: A Technical Guide for Drug Discovery. (n.d.). Benchchem.

- Advancing Chiral Chemistry in Pharmaceutical Synthesis. (n.d.). Source unavailable.

- Chiral Resolution with and without Resolving Agents. (2015). Pharmaceutical Technology.

- Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. (n.d.). PubMed Central.

- Enantioselective Synthesis of Chiral Molecules: Methods, Applications, and Drug Development. (2024). Research and Reviews.

- Synthesis of Chiral Building Blocks for Use in Drug Discovery. (n.d.). PMC - NIH.

- Asymmetric Synthesis of Active Pharmaceutical Ingredients. (n.d.). Chemical Reviews.

- Asymmetric Synthesis: Principles, Strategies, and Applications in Pharmaceuticals. (2025). Source unavailable.

- Recent advances in chiral liquid chromatography stationary phases for pharmaceutical analysis. (2023). PubMed.

- Chiral Synthesis Technology | Advanced Solutions for Chiral Molecules. (n.d.). Asymchem.

- Recent advances in enzymatic and chemical deracemisation of racemic compounds. (2013). Source unavailable.

- Asymmetric Synthesis. (n.d.). Genesis Drug Discovery & Development.

- Chiral Synthesis & Resolution. (n.d.). BOC Sciences.

- Advances in Chiral Technology for Enantiomer Separation. (2022).

- Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. (2025). Source unavailable.

- Synthetic Methods for the Construction of Chiral Molecules: Enantioselective Catalysis and Asymmetric Synthesis. (n.d.). Hilaris Publisher.

- Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development. (2025). AiFChem.

- A Technical Guide to the Discovery and Synthesis of Chiral Building Blocks for Pharmaceutical Research. (n.d.). BenchChem.

- Stereoselective Catalytic Synthesis of Active Pharmaceutical Ingredients in Homemade 3D-Printed Mesoreactors. (2017). PubMed.

- Innovative Methods for the Stereoselective Synthesis of Chiral Pharmaceuticals. (n.d.). JOCPR.

- Recent advances in catalytic asymmetric synthesis. (2024). Frontiers.

- Advances and applications of chiral resolution in pharmaceutical field. (2022). PubMed.

- Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermedi

- CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article. (2011). Source unavailable.

- Stereoselectivity Seems To Be the Hardest Word: Tracking the Evolution of Asymmetric API Syntheses from Medicinal Chemistry to Process Development. (n.d.). Source unavailable.

- Chiral resolution. (n.d.). Wikipedia.

- How Chiral Building Blocks Drive Advances in Drug Discovery. (2025). AiFChem.

- Stereoselective Synthesis of Drugs and Natural Products. (n.d.).

- Organic synthesis. (n.d.). Wikipedia.

- Lipase-Mediated Chiral Resolution of Racemates in Organic Solvents. (n.d.).

- Chemical Synthesis of Chiral Drugs. (2025).

- Strategies for chiral separation: from racem

- Chiral Drugs: An Overview. (n.d.). PMC - PubMed Central.

- Application of Lipases in Kinetic Resolution of Racemates. (n.d.).

- Resolution of racemic mixtures via lipase catalysis in organic solvents. (n.d.).

Sources

- 1. The significance of chirality in contemporary drug discovery-a mini review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05694A [pubs.rsc.org]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. mdpi.com [mdpi.com]

- 4. pharma.researchfloor.org [pharma.researchfloor.org]

- 5. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pure-synth.com [pure-synth.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. How Chiral Building Blocks Drive Advances in Drug Discovery - AiFChem [aifchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Advances and applications of chiral resolution in pharmaceutical field - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Chiral resolution - Wikipedia [en.wikipedia.org]

- 13. pharmtech.com [pharmtech.com]

- 14. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Recent advances in enzymatic and chemical deracemisation of racemic compounds - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60175G [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals [mdpi.com]

- 20. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]

- 21. omicsonline.org [omicsonline.org]

- 22. researchgate.net [researchgate.net]

- 23. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]

- 24. rroij.com [rroij.com]

- 25. Asymmetric Synthesis | Genesis Drug Discovery & Development [gd3services.com]

- 26. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 27. hilarispublisher.com [hilarispublisher.com]

- 28. jocpr.com [jocpr.com]

- 29. Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Frontiers | Recent advances in catalytic asymmetric synthesis [frontiersin.org]

- 31. researchgate.net [researchgate.net]

Stereoselective Synthesis of Pyrrolidine Derivatives: A Technical Guide

Introduction: The Privileged Pyrrolidine Scaffold

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry and drug discovery. Its prevalence in a vast array of FDA-approved pharmaceuticals, biologically active natural products, and its role as a pivotal organocatalyst and chiral ligand underscore its significance.[1][2] The rigid, yet conformationally flexible, nature of the pyrrolidine scaffold allows for precise spatial orientation of substituents, making it an ideal framework for designing molecules that interact with biological targets with high affinity and selectivity. Consequently, the development of robust and stereocontrolled methods for the synthesis of highly functionalized, enantioenriched pyrrolidine derivatives remains an area of intense research.[3][4]

This technical guide provides an in-depth exploration of the core strategies for the stereoselective synthesis of pyrrolidine derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying mechanistic rationale and field-proven insights to empower effective experimental design. We will delve into the major catalytic and stoichiometric approaches, highlighting their strengths, limitations, and practical applications.

Pillar 1: Cycloaddition Strategies - The Power of Convergent Synthesis